molecular formula C11H12BrN3 B2583301 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline CAS No. 60639-22-7

4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline

Cat. No.: B2583301
CAS No.: 60639-22-7
M. Wt: 266.142
InChI Key: LQGXOTIQMCKHSZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline is a brominated pyrazole derivative with an aniline moiety. Its molecular formula is C₁₁H₁₃BrN₃, featuring a pyrazole ring substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions, linked to an aniline group. This compound is primarily used in medicinal and materials chemistry as a precursor for synthesizing heterocyclic ligands and bioactive molecules .

Properties

IUPAC Name

4-(4-bromo-3,5-dimethylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-7-11(12)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGXOTIQMCKHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)N)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, aniline, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and aniline structures exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related compounds that demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as an antimicrobial agent .

Antitumor Properties

The pyrazole framework is often associated with antitumor activity. Compounds structurally related to 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study reported that certain pyrazole derivatives exhibited significant cytotoxicity against colorectal cancer cells, indicating potential for further development in cancer therapy .

Herbicidal Activity

The unique structure of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline also positions it as a candidate for agrochemical applications. Preliminary studies suggest that similar compounds may act as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. This aspect warrants further investigation into the herbicidal efficacy of this compound.

Corrosion Inhibition

Recent studies have explored the use of pyrazole derivatives in corrosion inhibition. The presence of both aniline and pyrazole groups in 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline may enhance its performance as a corrosion inhibitor in various environments. Research has shown that compounds with similar structures can form protective films on metal surfaces, thereby reducing corrosion rates significantly .

Data Tables

Application Area Compound Name Key Features Biological Activity
Medicinal Chemistry4-(4-Bromo-3,5-dimethylpyrazol-1-yl)anilineContains bromine; potential antimicrobial and antitumor activityEffective against various bacteria; cytotoxic to cancer cells
Agrochemicals4-(4-Bromo-3,5-dimethylpyrazol-1-yl)anilineUnique structural featuresPotential herbicidal properties
Material Science4-(4-Bromo-3,5-dimethylpyrazol-1-yl)anilineAniline and pyrazole functionalitiesEffective corrosion inhibitor

Case Study 1: Antimicrobial Activity

In a study published in MDPI, researchers synthesized several pyrazole derivatives including 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline and tested their antimicrobial efficacy against common pathogens. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential .

Case Study 2: Antitumor Effects

Another investigation focused on the cytotoxic effects of pyrazole-based compounds on human cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities with target proteins involved in cancer progression. The findings suggested that modifications to the pyrazole structure could enhance antitumor activity .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding to targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrazole Derivatives

Table 1: Comparison of Halogenated Pyrazole-Aniline Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline C₁₁H₁₃BrN₃ 280.16 Br (4-pyrazole), CH₃ (3,5-pyrazole) Precursor for ligands, discontinued
4-(4-Chloro-3,5-dimethylpyrazol-1-yl)aniline C₁₁H₁₂ClN₃ 221.68 Cl (4-pyrazole), CH₃ (3,5-pyrazole) Predicted CCS: 147.3 Ų (M+H⁺)
3-((4-Bromo-3,5-dimethylpyrazol-1-yl)methyl)aniline C₁₂H₁₄BrN₃ 280.17 Br (4-pyrazole), CH₂ linker ChemSpider ID: 5382254

Key Findings :

  • Substitution Position : The methylene linker in 3-((4-Bromo-3,5-dimethylpyrazol-1-yl)methyl)aniline introduces steric flexibility, altering conformational stability compared to directly linked analogs .

Complex Pyrazole-Tetrazine and Sulfonamide Derivatives

Table 2: Derivatives with Extended Functionalities
Compound Name Molecular Formula Molecular Weight Key Features Synthesis Highlights References
3,6-Bis(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazine C₁₄H₁₄Br₂N₁₀ 541.13 Two pyrazole-tetrazine units Brominated via NBS; used in morpholine/isobutyl mercaptan reactions
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) C₂₅H₂₄Br₂N₄O₃S 620.36 Sulfonamide, indole, bromophenyl Yield: 79.3%; m.p.: 200–201°C; IR: 1653 cm⁻¹ (C=O)
4-Bromo-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]aniline C₁₃H₁₅BrN₂S 311.24 Thiazole ring Potential bioactivity; molar mass: 311.24

Key Findings :

  • Tetrazine Derivatives : The tetrazine core in 3,6-bis(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazine enables nucleophilic substitution reactions (e.g., with morpholine), yielding red crystalline products (23–67% yields) .
  • Sulfonamide-Indole Hybrids : Compound 16 exhibits higher thermal stability (m.p. >200°C) due to hydrogen bonding from sulfonamide and carbonyl groups .

Thermodynamic and Electronic Properties of Multidentate Ligands

Table 3: Thermodynamic Properties of Pyrazole-Based Ligands
Compound Name (from ) Substituent (R) Heat Capacity (298 K) Entropy (298 K) Key Structural Feature References
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline H Moderate Moderate Two pyrazole units, CH₂ linkers
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-p-toluidine CH₃ Higher Higher Electron-donating CH₃ group
N,N,N’,N’-tetrakis[(3,5-dimethylpyrazol-1-yl)methyl]-p-phenylenediamine (pz)₂N- Highest Highest Four pyrazole units

Key Findings :

  • Substituent Effects : Electron-donating groups (e.g., CH₃) enhance thermodynamic stability (heat capacity, entropy) compared to H or OH substituents .
  • Multidentate Ligands : Increasing the number of pyrazole units (e.g., tetrakis derivatives) significantly elevates heat capacity and entropy, favoring applications in coordination chemistry .

Biological Activity

4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with bromine and dimethyl substitutions, which contribute to its unique chemical properties. The presence of these functional groups enhances its reactivity and biological interactions.

Property Details
Molecular Formula C₁₂H₁₅BrN₃
CAS Number 1152858-05-3
Key Functional Groups Pyrazole, Aniline

The biological activity of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways. Pyrazole derivatives have shown the ability to interact with enzymes such as cyclooxygenases and kinases, impacting inflammation and cancer pathways .
  • Receptor Binding : It can bind to receptors involved in cell signaling, potentially modulating pathways related to growth and apoptosis.

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrazole derivatives, including 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline:

  • Cytotoxicity Studies : In vitro tests on various cancer cell lines (e.g., MCF-7, HepG2) have shown significant cytotoxic effects with IC₅₀ values ranging from 1.88 µM to 42.30 µM depending on the specific derivative and cell type .

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit antimicrobial properties:

  • Antibacterial and Antifungal Effects : Some derivatives have demonstrated efficacy against a range of bacterial strains and fungi, making them potential candidates for new antimicrobial agents .

Case Studies

  • Antitumor Activity : A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline exhibited synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
  • Inflammation Modulation : Another investigation assessed the anti-inflammatory potential of pyrazole derivatives. The findings suggested that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, indicating their utility in treating inflammatory diseases .

Biochemical Pathways

The exact biochemical pathways influenced by 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline are still under investigation. However, it is known that pyrazole derivatives can affect:

  • Signal Transduction Pathways : Alterations in pathways related to cell proliferation and apoptosis have been noted.
  • Metabolic Processes : Interaction with metabolic enzymes suggests potential roles in modulating drug metabolism and detoxification processes.

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